molecular formula C23H34BrN3O5 B2623233 tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate CAS No. 1951445-17-2

tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

Cat. No.: B2623233
CAS No.: 1951445-17-2
M. Wt: 512.445
InChI Key: FKLBCYXJZDLDLM-FGTMMUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, densely substituted pyrrolidinone derivative featuring a tert-butyl carbamate group, a 4-bromobenzyl carbamoyl substituent, and stereochemical complexity at the (S)-1, (2S,4R)-pyrrolidine, and (S)-butan-2-yl positions. Its structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or proteolysis-targeting chimera (PROTAC) component, given the prevalence of similar scaffolds in drug discovery . The 4-bromobenzyl group may enhance target binding through hydrophobic interactions, while the hydroxyl and carbamate groups contribute to solubility and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34BrN3O5/c1-22(2,3)18(26-21(31)32-23(4,5)6)20(30)27-13-16(28)11-17(27)19(29)25-12-14-7-9-15(24)10-8-14/h7-10,16-18,28H,11-13H2,1-6H3,(H,25,29)(H,26,31)/t16-,17+,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLBCYXJZDLDLM-FGTMMUONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)Br)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic molecule with potential biological activity. Its structure incorporates several functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C23H34BrN3O5
  • Molecular Weight : 512.4 g/mol
  • IUPAC Name : tert-butyl N-[1-[2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Structural Features

The compound features a tert-butyl group and a pyrrolidine ring, which are known to influence solubility and biological interactions. The presence of bromobenzyl and carbamate moieties suggests potential interactions with biological targets.

FeatureDescription
Tert-butyl GroupEnhances lipophilicity
Pyrrolidine RingContributes to conformational flexibility
Bromobenzyl MoietyPotential for receptor binding
Carbamate FunctionalityMay affect metabolic stability

Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors. Specifically, the presence of the carbamate group may interact with serine or cysteine residues in target proteins, potentially inhibiting their activity.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting the Nedd8-activating enzyme (NAE), which is involved in protein degradation pathways critical for cancer cell survival. The inhibition of NAE could lead to the accumulation of tumor suppressor proteins and subsequent apoptosis in cancer cells .

Neuroprotective Effects

The hydroxypyrrolidine component has been associated with neuroprotective effects in various models. Compounds similar to this one have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Synthesis and Characterization

A detailed synthetic route for the compound has been documented, highlighting the importance of each step in achieving high yields and purity. For instance, one study successfully synthesized related compounds using palladium-catalyzed reactions, demonstrating efficient methodologies applicable to this compound .

In Vivo Studies

In vivo studies are necessary to fully understand the pharmacokinetics and pharmacodynamics of this compound. Initial experiments in animal models could provide insights into its efficacy and safety profile.

Comparative Studies

Comparative studies with other known inhibitors of NAE have shown that modifications to the structure can significantly influence biological activity. For example, varying the substituents on the pyrrolidine ring can alter binding affinity and selectivity for target enzymes .

Scientific Research Applications

Drug Design and Development

Tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has been utilized in the design of ligands targeting the Von Hippel-Lindau (VHL) protein. VHL is crucial in regulating hypoxia-inducible factors (HIFs), which are implicated in various cancers. By designing compounds that can bind to VHL, researchers aim to enhance the degradation of HIFs, thereby inhibiting tumor growth .

Protein Degradation Mechanisms

The compound has been studied for its ability to act as a ligand in the context of targeted protein degradation (TPD). TPD is a novel therapeutic strategy that aims to selectively degrade disease-causing proteins rather than merely inhibiting their activity. The use of VHL ligands like this compound has shown promise in developing selective degraders for proteins involved in cancer and neurodegenerative diseases .

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures can effectively inhibit histone deacetylases (HDACs), which play significant roles in epigenetic regulation and cancer progression. The synthesis of derivatives from this compound may lead to new HDAC inhibitors that could be beneficial in therapeutic contexts .

Case Studies

Study Objective Findings
Study on VHL LigandsTo develop selective VHL ligands for targeted protein degradationThe compound demonstrated effective binding to VHL and facilitated the degradation of HIFs, showing potential for cancer therapy .
HDAC Inhibition ResearchTo explore new inhibitors for HDAC enzymesAnalogous compounds showed significant inhibition of HDAC activity, suggesting a pathway for developing anti-cancer agents .

Comparison with Similar Compounds

Stereochemical Impact

The (2S,4R)-pyrrolidine configuration is conserved across analogues (e.g., L10 , and Ibuzatrelvir ), underscoring its role in maintaining binding affinity to enzymatic pockets. Deviations in stereochemistry (e.g., 2S,4S vs. 2S,4R) reduce potency by up to 100-fold in protease inhibitors .

Substituent Effects

  • 4-Bromobenzyl vs. 4-Methylthiazol-5-yl Benzyl : The bromine atom in the target compound may enhance halogen bonding with target proteins compared to the methylthiazole group in L10 and 54 . However, methylthiazole-containing derivatives exhibit improved cellular permeability due to reduced hydrophobicity .
  • Linker Modifications : Compounds with extended linkers (e.g., 1a ) show enhanced degradation efficiency in PROTAC applications but suffer from lower metabolic stability.

Q & A

Q. How to troubleshoot low yields in the final amidation step?

  • Methodological Answer :
  • Common Issues :

Incomplete Deprotection : Confirm TFA stoichiometry (≥3 equiv.) via ¹⁹F NMR .

Side Reactions : Add molecular sieves to scavenge H₂O in DMF .

  • Alternative Reagents : Replace HATU with PyBOP for sterically hindered amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.